(2R,3S)-1-Boc-3-hydroxypyrrolidine-2-carbonitrile
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Overview
Description
Tert-butyl (2R,3S)-2-cyano-3-hydroxy-pyrrolidine-1-carboxylate is a complex organic compound that features a pyrrolidine ring with a cyano group and a hydroxy group attached to it
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (2R,3S)-2-cyano-3-hydroxy-pyrrolidine-1-carboxylate typically involves the reaction of a suitable pyrrolidine derivative with tert-butyl chloroformate in the presence of a base. The reaction conditions often include the use of an organic solvent such as dichloromethane and a base like triethylamine to facilitate the reaction. The process may also involve steps to protect and deprotect functional groups to achieve the desired stereochemistry.
Industrial Production Methods
In an industrial setting, the production of tert-butyl (2R,3S)-2-cyano-3-hydroxy-pyrrolidine-1-carboxylate can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of flow microreactors has been shown to be more efficient and sustainable compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (2R,3S)-2-cyano-3-hydroxy-pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate).
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The tert-butyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like PCC, reducing agents like LiAlH4, and bases like triethylamine. The reactions are typically carried out in organic solvents such as dichloromethane or ethanol under controlled temperature and pressure conditions.
Major Products Formed
The major products formed from these reactions include carbonyl compounds from oxidation, amines from reduction, and various substituted derivatives from nucleophilic substitution reactions.
Scientific Research Applications
Tert-butyl (2R,3S)-2-cyano-3-hydroxy-pyrrolidine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules.
Biocatalysis: Its unique structure makes it a candidate for use in biocatalytic processes, where enzymes are used to catalyze chemical reactions.
Mechanism of Action
The mechanism by which tert-butyl (2R,3S)-2-cyano-3-hydroxy-pyrrolidine-1-carboxylate exerts its effects involves interactions with specific molecular targets. The cyano group can act as a nucleophile, participating in various biochemical pathways. The hydroxy group can form hydrogen bonds, influencing the compound’s binding affinity to enzymes and receptors. These interactions can modulate the activity of target proteins, leading to desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl (2R,3S)-2-cyano-3-hydroxy-pyrrolidine-1-carboxylate: shares similarities with other pyrrolidine derivatives such as:
Uniqueness
The uniqueness of tert-butyl (2R,3S)-2-cyano-3-hydroxy-pyrrolidine-1-carboxylate lies in its specific stereochemistry and functional groups, which confer distinct reactivity and binding properties. This makes it a valuable compound for targeted applications in medicinal chemistry and organic synthesis.
Properties
IUPAC Name |
tert-butyl 2-cyano-3-hydroxypyrrolidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O3/c1-10(2,3)15-9(14)12-5-4-8(13)7(12)6-11/h7-8,13H,4-5H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKHZFNXKDVXDPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1C#N)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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